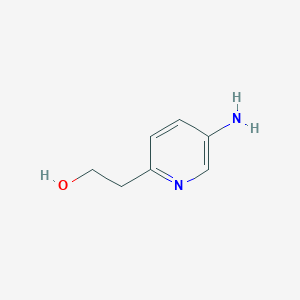

2-(5-Aminopyridin-2-yl)ethan-1-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(5-aminopyridin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-6-1-2-7(3-4-10)9-5-6/h1-2,5,10H,3-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVOBTPSBMJFII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 2-(5-Aminopyridin-2-yl)ethan-1-ol is expected to exhibit several characteristic absorption bands corresponding to the vibrations of its specific structural components, including the primary amine, the primary alcohol, and the substituted pyridine (B92270) ring.

Key expected vibrational modes include the O-H stretching of the alcohol, N-H stretching of the amine, C-H stretching from both the aromatic ring and the aliphatic ethyl chain, and various bending and stretching vibrations of the pyridine ring. vscht.cz The broadness of the O-H band is a typical feature, resulting from hydrogen bonding. vscht.cz The presence of two distinct N-H stretching bands is characteristic of a primary amine group.

Table 1. Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

|---|---|---|---|

| 3450 - 3300 | Strong, Broad | O-H Stretch | Primary Alcohol |

| 3400 - 3300 | Medium | Asymmetric N-H Stretch | Primary Aromatic Amine |

| 3300 - 3200 | Medium | Symmetric N-H Stretch | Primary Aromatic Amine |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Pyridine Ring |

| 2960 - 2850 | Medium | Aliphatic C-H Stretch | Ethyl Chain |

| 1620 - 1580 | Medium | N-H Bend | Primary Aromatic Amine |

| 1600 - 1450 | Strong-Medium | C=C and C=N Stretches | Pyridine Ring |

| 1300 - 1200 | Strong | Aromatic C-N Stretch | Aromatic Amine |

Note: This data is predictive and based on characteristic functional group frequencies.

FT-Raman spectroscopy serves as a complementary technique to FT-IR. While FT-IR is sensitive to polar functional groups with strong dipole moment changes, FT-Raman is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be particularly useful for characterizing the vibrations of the pyridine ring. The symmetric ring breathing modes of substituted pyridines typically produce strong and sharp signals in the Raman spectrum. researchgate.net

Table 2. Predicted FT-Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2960 - 2850 | Strong | Aliphatic C-H Stretch |

| 1610 - 1570 | Strong | Pyridine Ring Stretch |

Note: This data is predictive and based on characteristic functional group frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to map out the carbon-hydrogen framework.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, distinct signals are expected for the three aromatic protons on the pyridine ring, the two methylene (-CH₂-) groups of the ethyl chain, and the labile protons of the amine (-NH₂) and hydroxyl (-OH) groups. The coupling patterns (splitting) between adjacent methylene groups and between neighboring aromatic protons would provide definitive evidence of their connectivity.

Table 3. Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

|---|---|---|---|

| ~8.0 | Doublet | 1H | H6 (Pyridine) |

| ~7.2 | Doublet of Doublets | 1H | H4 (Pyridine) |

| ~7.0 | Doublet | 1H | H3 (Pyridine) |

| ~4.5 | Broad Singlet | 2H | -NH₂ |

| ~3.8 | Triplet | 2H | -CH₂-OH |

| ~2.8 | Triplet | 2H | Pyridine-CH₂- |

Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration. Multiplicity: s=singlet, d=doublet, t=triplet, dd=doublet of doublets.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in a molecule and provides information about their electronic environment. The spectrum of this compound is expected to show seven unique signals, corresponding to the five carbons of the pyridine ring and the two carbons of the ethyl side chain. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, O) and the aromatic system. For instance, carbons bonded to nitrogen or oxygen will appear further downfield (at a higher ppm value).

Table 4. Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~155 | C2 (Pyridine) |

| ~145 | C6 (Pyridine) |

| ~138 | C5 (Pyridine) |

| ~125 | C4 (Pyridine) |

| ~122 | C3 (Pyridine) |

| ~61 | -CH₂-OH |

Note: Predicted chemical shifts are estimates and can vary based on solvent.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment, also known as ¹H-¹H COSY, identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. emerypharma.com A COSY spectrum of this compound would show cross-peaks connecting the signals of the two methylene groups (-CH₂-CH₂-), confirming their connectivity. It would also show correlations between adjacent protons on the pyridine ring (e.g., between H3 and H4). sdsu.edu

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments map correlations between protons and the carbon atoms to which they are directly attached. youtube.comnih.gov An HSQC or HMQC spectrum is invaluable for assigning the carbon signals based on the previously assigned proton signals. emerypharma.com For example, the proton signal at ~3.8 ppm would show a cross-peak to the carbon signal at ~61 ppm, definitively assigning them as the -CH₂-OH group. nih.gov This technique provides a direct link between the ¹H and ¹³C NMR datasets, completing the structural elucidation.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of "this compound". Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, precise molecular weight information and fragmentation patterns can be obtained.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For "this compound" (molecular formula C7H10N2O), the predicted monoisotopic mass is 138.07932 Da. uni.lu HR-MS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass. Predicted data for various adducts that could be observed in HR-MS analysis are detailed in the table below.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like "this compound", allowing for the analysis of the intact molecule with minimal fragmentation. In ESI-MS, the most commonly observed ion would be the protonated molecule [M+H]+. The predicted m/z for the protonated molecule is 139.08660. uni.lu Other adducts, such as with sodium [M+Na]+ or potassium [M+K]+, may also be detected depending on the solvent system and sample purity.

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]+ | 139.08660 |

| [M+Na]+ | 161.06854 |

| [M-H]- | 137.07204 |

| [M+NH4]+ | 156.11314 |

| [M+K]+ | 177.04248 |

| [M+H-H2O]+ | 121.07658 |

Table 1: Predicted m/z values for adducts of this compound in Mass Spectrometry. Data is based on computational predictions. uni.lu

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light by "this compound" would be expected to correspond to π-π* and n-π* transitions within the aminopyridine chromophore. However, specific experimental data detailing the absorption maxima (λmax) and molar absorptivity for "this compound" are not available in the reviewed scientific literature.

Solid-State Structural Analysis

Single-Crystal X-ray Diffraction

Single-Crystal X-ray Diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique could provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice of "this compound". At present, there are no published reports of the single-crystal X-ray diffraction analysis for this compound in the scientific literature.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction is a crucial technique for analyzing the crystalline structure of materials. It provides information on the atomic arrangement within a crystal lattice, allowing for phase identification, determination of lattice parameters, and assessment of crystallinity. A typical PXRD analysis of a crystalline compound would yield a diffraction pattern with peaks at specific 2θ angles, which are characteristic of the material's crystal structure. However, no published PXRD data for this compound could be located.

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated or cooled.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability of a compound and to study its decomposition behavior. A TGA thermogram for this compound would reveal the temperatures at which the compound begins to degrade and the extent of mass loss at various stages. This information is currently unavailable in scientific literature.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC analysis can identify thermal transitions such as melting, crystallization, and glass transitions. A DSC thermogram for this compound would provide its melting point and information about any polymorphic transitions. At present, no such data has been reported.

Further research and experimental studies are required to determine the specific PXRD, TGA, and DSC characteristics of this compound.

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the geometry, stability, and reactivity of a molecule.

Density Functional Theory (DFT) is a powerful computational method for determining the optimized geometry of molecules. For 2-Amino-5-chloropyridine (2A5CP), calculations have been performed to identify its most stable conformation. These studies reveal a non-linear structure with a C₁ point group symmetry. mahendrapublications.com The optimized geometrical parameters, including bond lengths and bond angles, are determined through these calculations, providing a foundational understanding of the molecule's three-dimensional structure. mahendrapublications.comresearchgate.net

Table 1: Selected Optimized Geometrical Parameters of 2-Amino-5-chloropyridine

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C | 1.38-1.40 | - |

| C-N (ring) | 1.33-1.34 | - |

| C-N (amino) | 1.36 | - |

| C-Cl | 1.75 | - |

| N-H | 1.01 | - |

| C-C-C | - | 118-120 |

| C-N-C | - | 117 |

| H-N-H | - | 116 |

Note: Data is representative of typical DFT calculations on aminopyridine derivatives and may not reflect the exact values from a specific study.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For aminopyridine derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is commonly employed. mahendrapublications.comiiste.org This hybrid functional provides a good balance between accuracy and computational cost.

The selection of a basis set is also crucial. The 6-311++G(d,p) basis set is frequently used for these types of molecules, as it includes diffuse functions (++) to describe anions and p and d polarization functions to account for the non-spherical nature of electron density in molecules. researchgate.netiiste.org Comparative studies sometimes utilize other functionals like M06-2X, which can be superior for noncovalent interactions. acs.org The combination of B3LYP with the 6-311++G(d,p) basis set has been shown to provide results that are in good agreement with experimental data for similar compounds. iiste.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability.

For 2-Amino-5-chloropyridine, the HOMO-LUMO energy gap has been calculated to be approximately 4.921 eV. mahendrapublications.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mahendrapublications.com This energy gap is also indicative of the molecule's potential as an electronic material, with a smaller gap often correlating with higher conductivity. mahendrapublications.com The analysis of the HOMO and LUMO compositions reveals that the HOMO is primarily located over the pyridine (B92270) ring and the amino group, while the LUMO is distributed over the pyridine ring, indicating a π → π* transition.

Table 2: Frontier Molecular Orbital Energies for a Representative Aminopyridine Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.3 |

| Energy Gap (ΔE) | 4.9 |

Note: The values are illustrative and based on typical DFT calculations for aminopyridine derivatives.

Spectroscopic Property Predictions and Validation

Computational methods are also employed to predict and help interpret spectroscopic data.

The vibrational spectrum of a molecule provides a fingerprint that can be used for its identification. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental infrared (IR) and Raman spectra. For 2A5CP, which has 13 atoms, 33 normal modes of vibration are expected. mahendrapublications.com

DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to compute the harmonic vibrational frequencies. iiste.org The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. These scaled theoretical frequencies generally show good agreement with experimental FT-IR and FT-Raman spectra. iiste.org The Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes, such as C-H stretching, N-H stretching, and ring breathing modes.

Table 3: Selected Calculated Vibrational Frequencies for a Representative Aminopyridine Derivative

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| N-H stretch (asymmetric) | 3550 |

| N-H stretch (symmetric) | 3440 |

| C-H stretch (aromatic) | 3100-3000 |

| C=C/C=N stretch (ring) | 1600-1400 |

| N-H bend | 1620 |

| C-Cl stretch | 700 |

Note: These are representative values and the exact wavenumbers would be specific to the molecule under study.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. rsc.orgresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, a theoretical UV-Vis spectrum can be simulated.

For aminopyridine derivatives, TD-DFT calculations, often using the B3LYP functional and a suitable basis set, can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. nih.gov These calculations help in assigning the observed absorption bands to specific electronic transitions, such as n → π* or π → π*. rsc.org The solvent environment can also be included in these calculations using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions for spectra measured in solution.

Table 4: Predicted Electronic Transitions for a Representative Aminopyridine Derivative (TD-DFT)

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 320 | 0.05 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 280 | 0.12 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 250 | 0.02 | HOMO → LUMO+1 (n → π*) |

Note: The data presented is illustrative for a generic aminopyridine derivative.

Predicted NMR Chemical Shifts

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the NMR chemical shifts of molecules. nih.gov For 2-(5-Aminopyridin-2-yl)ethan-1-ol, theoretical calculations can provide valuable information about its electronic structure and the local magnetic environments of its protons (¹H) and carbon-13 (¹³C) nuclei.

The prediction of NMR chemical shifts is often achieved using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These calculations are typically performed with a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p). researchgate.net The accuracy of these predictions can be high, often with a mean absolute error of less than 0.2 ppm for ¹H NMR and less than 2 ppm for ¹³C NMR, especially when considering conformational isomers. nih.gov

For a molecule like this compound, the predicted chemical shifts would be influenced by the electron-donating amino group and the electronegative oxygen and nitrogen atoms. The aromatic pyridine ring would also significantly impact the chemical shifts of the protons and carbons within the ring system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative and based on typical shifts for similar structural motifs. Actual computational results may vary based on the level of theory and solvent model used.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 (Pyridine) | ~7.8 | - |

| H4 (Pyridine) | ~7.2 | - |

| H6 (Pyridine) | ~6.5 | - |

| CH₂ (Ethanol) | ~3.8 | ~60 |

| CH₂ (Pyridine) | ~2.8 | ~40 |

| NH₂ | ~5.0 | - |

| OH | ~4.5 | - |

| C2 (Pyridine) | - | ~155 |

| C3 (Pyridine) | - | ~138 |

| C4 (Pyridine) | - | ~125 |

| C5 (Pyridine) | - | ~145 |

| C6 (Pyridine) | - | ~115 |

Molecular Reactivity and Energetic Studies

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and shape of these orbitals provide insights into the molecule's nucleophilic and electrophilic nature. youtube.comlibretexts.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, indicating its role as an electron donor in chemical reactions. The LUMO, conversely, would likely be distributed over the pyridine ring, highlighting its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap suggesting higher reactivity.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In the case of this compound, the MEP analysis would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, making them sites for electrophilic interaction. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.dewisc.edu This method allows for the investigation of hyperconjugative interactions, charge delocalization, and the stability of the molecule. researchgate.net

Potential Energy Surface (PES) Analysis for Reaction Pathways

Potential Energy Surface (PES) analysis is a computational method used to explore the energy landscape of a chemical reaction. researchgate.net By mapping the energy of a molecule as a function of its geometry, it is possible to identify stable conformations, transition states, and reaction pathways.

For this compound, a PES scan could be performed to determine the most stable conformation by rotating the C-C bond of the ethanol (B145695) side chain and the C-O bond of the hydroxyl group. This analysis would provide insights into the energetic barriers between different conformers and help to understand the molecule's flexibility and preferred three-dimensional structure. researchgate.net

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of this compound are crucial for understanding its physical and chemical properties. Conformational analysis, often performed using molecular mechanics or quantum chemical methods, helps to identify the most stable arrangements of the atoms in the molecule. nih.gov

For this compound, the flexibility of the ethan-1-ol side chain allows for multiple conformations. The orientation of the hydroxyl and amino groups can lead to the formation of intramolecular hydrogen bonds, which would significantly stabilize certain conformers.

Furthermore, in the solid state or in solution, intermolecular hydrogen bonding is expected to play a dominant role. The amino and hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of a complex network of interactions with neighboring molecules or solvent molecules. These interactions are critical in determining the crystal packing and the solubility of the compound. Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts. researchgate.net

Hydrogen Bonding Characterization (Intra- and Intermolecular)

Hydrogen bonding plays a crucial role in determining the molecular conformation, crystal packing, and interaction with biological targets. In this compound, both intramolecular and intermolecular hydrogen bonds are possible due to the presence of hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the pyridine nitrogen, and the oxygen and nitrogen atoms).

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form between the hydroxyl group of the ethanol side chain and the nitrogen atom of the pyridine ring. This interaction would lead to the formation of a stable six-membered ring structure. Computational studies on similar molecules, such as tripeptides containing α,α-di(2-pyridyl)glycine, have demonstrated the formation of intramolecular hydrogen bonds between a side-chain pyridine ring and an amide hydrogen of the peptide backbone rsc.org. Such interactions can significantly influence the molecule's preferred conformation.

Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds are expected to be a dominant feature in the solid state and in condensed phases. The amino group can act as a hydrogen bond donor to the pyridine nitrogen or the hydroxyl oxygen of a neighboring molecule. Similarly, the hydroxyl group can donate a hydrogen to the pyridine nitrogen or the amino group of another molecule. Studies on related compounds like silylated 2-aminopyrimidines show that intermolecular N–H···N hydrogen bonds are a consistent feature in their solid-state structures mdpi.com. Density functional theory (DFT) studies on 2-aminopyridine (B139424) have also been used to investigate its dimer formation through intermolecular hydrogen bonds researchgate.net. These interactions are critical in the formation of supramolecular assemblies. In a study of 2-(5-Ethylpyridin-2-yl)ethanol, a related compound, molecules were found to be connected by O—H⋯N hydrogen bonds researchgate.net.

Dihedral Angle and Torsional Strain Analysis

Computational analysis, often using methods like Density Functional Theory (DFT), can predict the most stable conformations by calculating the energy as a function of these dihedral angles. For instance, in a study of two pyridine derivatives, the dihedral angle between the pyridine ring and a methoxy-substituted benzene (B151609) ring was found to be 9.86 (12)° nih.gov. In another case, the dihedral angle between phenyl and pyridine rings was calculated to be 64.42 (11)° ijcce.ac.ir. The analysis of torsional strain helps in understanding the energy barriers between different conformations and the probability of their existence at a given temperature nih.gov. For this compound, the orientation of the ethanol group with respect to the pyridine ring will be a balance between steric hindrance and potential intramolecular hydrogen bonding.

Solvation Effects using Continuum Models (e.g., PCM)

The properties of a molecule can be significantly influenced by its solvent environment. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these solvation effects wikipedia.org. In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium uni-muenchen.deq-chem.com. This approach allows for the calculation of solvation free energy and the study of how the solvent affects the molecule's geometry, electronic structure, and reactivity.

For this compound, PCM calculations can predict its solubility in various solvents and how the solvent polarity affects its conformational equilibrium and hydrogen bonding patterns. For example, a polar solvent would be expected to stabilize conformations with a larger dipole moment. Studies on aminopurine tautomers have used the PCM model to investigate the effect of different solvents on their stability and the properties of the amino group mdpi.com. Similarly, the dual fluorescence of 4-(dimethylamino)pyridine has been studied using the PCM model to understand the role of the solvent researchgate.net.

Advanced Theoretical Property Computations

Beyond basic structural and energetic properties, computational methods can predict more advanced characteristics of molecules, such as their nonlinear optical and thermodynamic properties.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Molecules with large hyperpolarizability values are promising candidates for NLO materials. Computational chemistry, particularly DFT, is a powerful tool for predicting the NLO properties of organic molecules.

For this compound, the presence of the electron-donating amino group and the π-conjugated pyridine ring suggests that it may exhibit NLO properties. Theoretical calculations can determine its polarizability (α) and first hyperpolarizability (β). Computational studies on other aminopyridine derivatives have shown that they can possess significant NLO properties. For example, a theoretical investigation of 2-aminopyridinium p-toluenesulphonate confirmed its good nonlinear behavior through calculated static hyperpolarizability researchgate.netias.ac.in. Similarly, DFT studies on 5-(Trifluoromethyl)pyridine-2-thiol indicated that it is a promising candidate for NLO research, with a first hyperpolarizability value eight times higher than that of urea (B33335) journaleras.com.

Below is a table showing computed first hyperpolarizability values for some related pyridine derivatives.

| Compound | Method | First Hyperpolarizability (β) (esu) |

| 5-(Trifluoromethyl)pyridine-2-thiol | DFT/B3LYP/6-311+G(d,p) | > 0.3728 × 10⁻³⁰ |

| 2-Aminopyridinium p-toluenesulphonate | DFT/B3LYP/6-31G(d) | Good nonlinear behavior reported |

These values for related compounds suggest that this compound could also possess interesting NLO properties worthy of further investigation.

Thermodynamic Parameters (e.g., Gibbs Free Energy, Enthalpy, Entropy)

Computational methods can be used to calculate key thermodynamic parameters such as Gibbs free energy (G), enthalpy (H), and entropy (S). These parameters are essential for understanding the stability of a molecule and its behavior in chemical reactions and phase transitions.

The calculation of these parameters for this compound can be performed using statistical thermodynamics based on the vibrational frequencies and rotational constants obtained from DFT calculations. The Gibbs free energy of mixing for pyridine and its methyl-substituted derivatives with water has been calculated using computer simulations, providing insights into their miscibility nih.govresearchgate.net. Experimental and theoretical studies on 2-aminopyridine have determined its molar enthalpy and entropy of fusion asianpubs.org.

The table below presents thermodynamic data for the related compound 2-Aminopyridine.

| Property | Value | Units |

| Molar Enthalpy of Fusion | 18.33 ± 0.05 | kJ mol⁻¹ |

| Molar Entropy of Fusion | 55.53 ± 0.14 | J K⁻¹ mol⁻¹ |

These computational approaches provide a powerful framework for predicting and understanding the fundamental properties of this compound at the molecular level.

Chemical Reactivity and Derivatization Studies of 2 5 Aminopyridin 2 Yl Ethan 1 Ol

Reactions at the Amine Functionality

The primary aromatic amine group in 2-(5-aminopyridin-2-yl)ethan-1-ol is a key site for a variety of chemical transformations, allowing for the introduction of diverse substituents and the formation of new carbon-nitrogen bonds.

Acylation, Alkylation, and Sulfonylation

The nucleophilic character of the 5-amino group readily allows for acylation, alkylation, and sulfonylation reactions. These transformations are fundamental in modifying the electronic properties and steric environment of the pyridine (B92270) ring, which can be crucial for tuning the biological activity of its derivatives.

Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides, typically in the presence of a base, yields the corresponding N-acyl derivatives. For instance, acylation with chloroacetyl chloride in an acetone-water mixture, buffered with sodium acetate (B1210297), proceeds smoothly to afford the corresponding 2-chloro-N-(6-(2-hydroxyethyl)pyridin-3-yl)acetamide. google.com This reaction highlights the chemoselectivity of the acylation at the more nucleophilic amine over the hydroxyl group under these conditions.

| Acylating Agent | Base | Solvent | Product |

| Chloroacetyl chloride | Sodium acetate | Acetone/Water | 2-chloro-N-(6-(2-hydroxyethyl)pyridin-3-yl)acetamide |

Alkylation: The amine functionality can undergo N-alkylation with various alkylating agents. For example, reaction with ethyl 2-bromo-2-methylpropanoate (B8525525) in the presence of a base like cesium carbonate and a catalyst such as sodium iodide in a solvent like DMSO leads to the formation of the corresponding N-alkylated product, ethyl 2-(4-(4-chlorophenyl)piperazin-1-yl)-2-methylpropanoate, in good yield. mdpi.com While this example is for a different amine, the principle applies.

| Alkylating Agent | Base | Solvent | Product |

| Ethyl 2-bromo-2-methylpropanoate | Cesium carbonate | DMSO | Ethyl 2-(6-(2-hydroxyethyl)pyridin-3-ylamino)-2-methylpropanoate (representative) |

Sulfonylation: The synthesis of sulfonamides from this compound can be achieved by reacting it with sulfonyl chlorides in the presence of a base. This reaction is a common strategy in medicinal chemistry to introduce the sulfonamide moiety, which is a well-known pharmacophore. For example, reaction with a sulfonyl chloride like p-toluenesulfonyl chloride in the presence of a base like pyridine would yield N-(6-(2-hydroxyethyl)pyridin-3-yl)-4-methylbenzenesulfonamide.

| Sulfonylating Agent | Base | Solvent | Product |

| p-Toluenesulfonyl chloride | Pyridine | Dichloromethane | N-(6-(2-hydroxyethyl)pyridin-3-yl)-4-methylbenzenesulfonamide (representative) |

Imine and Schiff Base Formation

The primary amine of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. This reversible reaction, typically acid-catalyzed, is a cornerstone of combinatorial chemistry and is used to generate diverse molecular libraries. googleapis.com The formation of an imine introduces a C=N double bond, which can be further reduced to a secondary amine, a process known as reductive amination.

| Carbonyl Compound | Catalyst | Product (Imine) |

| Benzaldehyde | Acetic acid | (E)-N-benzylidene-6-(2-hydroxyethyl)pyridin-3-amine (representative) |

| Acetone | p-Toluenesulfonic acid | N-(6-(2-hydroxyethyl)pyridin-3-yl)propan-2-imine (representative) |

Diazotization and Coupling Reactions

The aromatic amine group of this compound can be converted to a diazonium salt through treatment with a diazotizing agent, such as sodium nitrite, in the presence of a strong acid like sulfuric acid. googleapis.comgoogle.com These diazonium salts are versatile intermediates that can undergo various subsequent reactions. A key application is their use in azo coupling reactions with electron-rich aromatic compounds to form brightly colored azo dyes. The stability and reactivity of the diazonium salt are highly dependent on the reaction conditions, including temperature and the nature of the acid used. researchgate.netjustia.com It is known that pyridine-2-diazonium salts can be unstable. researchgate.net

The general process involves dissolving the aminopyridine in a strong acid and then adding the diazotizing agent at low temperatures. The resulting diazonium salt solution can then be added to a solution of the coupling partner.

Transformations of the Hydroxyl Group

The primary hydroxyl group in this compound offers another site for chemical modification, enabling the introduction of various functional groups and extension of the carbon skeleton.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can be esterified to form the corresponding esters. This can be achieved by reacting the alcohol with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. The use of an acid catalyst is often required when reacting with a carboxylic acid. google.com For instance, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine would yield 2-(5-aminopyridin-2-yl)ethyl acetate.

| Esterification Agent | Catalyst/Base | Product |

| Acetic anhydride | Pyridine | 2-(5-aminopyridin-2-yl)ethyl acetate (representative) |

| Benzoyl chloride | Triethylamine | 2-(5-aminopyridin-2-yl)ethyl benzoate (B1203000) (representative) |

Etherification: The formation of ethers from the hydroxyl group can be accomplished through various methods, such as the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

| Alkylating Agent | Base | Product |

| Methyl iodide | Sodium hydride | 2-(5-amino-2-(2-methoxyethyl)pyridine) (representative) |

| Benzyl bromide | Potassium tert-butoxide | 2-(5-amino-2-(2-(benzyloxy)ethyl)pyridine) (representative) |

Oxidation to Carbonyls and Carboxylic Acids

The primary alcohol functionality of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: Selective oxidation to the corresponding aldehyde, 2-(5-aminopyridin-2-yl)acetaldehyde, requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly employed for such transformations.

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will typically oxidize the primary alcohol directly to the carboxylic acid, 2-(5-aminopyridin-2-yl)acetic acid. google.com The reaction often requires heating to go to completion.

| Oxidizing Agent | Product |

| Pyridinium chlorochromate (PCC) | 2-(5-aminopyridin-2-yl)acetaldehyde (representative) |

| Potassium permanganate (KMnO₄) | 2-(5-aminopyridin-2-yl)acetic acid (representative) |

Reduction to Alkanes

The reduction of the primary alcohol in this compound to the corresponding alkane, yielding 5-amino-2-ethylpyridine, is a transformation that can be achieved through several synthetic methodologies. While direct catalytic hydrogenation of the alcohol to an alkane is challenging under standard conditions, indirect methods are more commonly employed. One such approach involves the conversion of the alcohol to a better leaving group, such as a tosylate or a halide, followed by reductive cleavage.

Alternatively, catalytic hydrogenation over a nickel catalyst has been reported for the reduction of 2-(2-hydroxyethyl)pyridine. acs.orgacs.org However, this method can sometimes lead to the formation of byproducts. The hydrogenation of the pyridine ring itself can also occur under certain catalytic conditions, leading to the corresponding piperidine (B6355638) derivative. scholaris.ca The choice of catalyst and reaction conditions is therefore crucial to achieve selective reduction of the alcohol group.

Reactivity of the Pyridine Ring

The reactivity of the pyridine ring in this compound is influenced by the presence of both an electron-donating amino group and a weakly electron-withdrawing hydroxyethyl (B10761427) group. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene (B151609).

Nucleophilic Aromatic Substitution on Activated Pyridines

Nucleophilic aromatic substitution (SNAr) on the pyridine ring typically requires the presence of strong electron-withdrawing groups to activate the ring and a good leaving group, such as a halide. quimicaorganica.orgalmerja.netd-nb.infoorganic-chemistry.orgprepchem.com The substitution preferentially occurs at the 2- and 4-positions, as the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom. organic-chemistry.org

The compound this compound does not possess strong electron-withdrawing groups and is therefore not considered an "activated" pyridine for typical SNAr reactions. The amino group at the 5-position is electron-donating, which further disfavors nucleophilic attack on the ring. Therefore, direct nucleophilic aromatic substitution on the pyridine ring of this molecule is generally not a feasible reaction pathway under standard SNAr conditions. However, nucleophilic substitution reactions on pyridine can occur at an unsaturated carbon center attached to the ring. rsc.orgrsc.org

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

The pyridine motif is a common feature in many biologically active molecules and advanced materials, and metal-catalyzed cross-coupling reactions are a powerful tool for its functionalization.

The Suzuki-Miyaura coupling , which forms carbon-carbon bonds between an organoboron compound and a halide or triflate, is a widely used reaction. While the Suzuki coupling of pyridine derivatives can be challenging, particularly with 2-substituted pyridines, methods have been developed to address this. fishersci.seresearchgate.net For a molecule like this compound, derivatization to introduce a leaving group (e.g., a halogen) at a specific position on the pyridine ring would be the first step to enable its participation in a Suzuki coupling. For instance, the coupling of functionalized pyridylboronic acids has been explored to yield novel heteroarylpyridines. libretexts.org

The Heck reaction , which couples an alkene with an aryl or vinyl halide, is another important palladium-catalyzed transformation. organic-chemistry.orgyoutube.comnih.gov Similar to the Suzuki coupling, the application of the Heck reaction to this compound would necessitate prior functionalization to introduce a suitable leaving group on the pyridine ring. The efficiency of Heck reactions can be influenced by the nature of the catalyst and ligands used. rsc.org

Cyclization and Heterocycle Formation

The 2-aminopyridine (B139424) moiety within this compound is a key structural feature that enables its use as a precursor for the synthesis of various fused heterocyclic systems.

Synthesis of Imidazo[1,2-a]pyridines and Pyrido[1,2-a]pyrimidines

Imidazo[1,2-a]pyridines are a class of bicyclic heterocycles with a wide range of biological activities. A common synthetic route to this scaffold involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. quimicaorganica.orgalmerja.netrsc.orgorganic-chemistry.orgnanobioletters.comnih.gov In this reaction, the endocyclic nitrogen of the pyridine ring acts as a nucleophile, attacking the carbonyl carbon, followed by an intramolecular cyclization and dehydration. Therefore, this compound is a suitable starting material for the synthesis of 6-substituted imidazo[1,2-a]pyridines, where the substituent at the 6-position would be the 2-hydroxyethyl group. nih.gov The reaction conditions for these cyclizations can vary, with some methods employing catalysts and others proceeding under thermal or microwave irradiation. rsc.org

| Reagent | Product Type | Reference |

| α-Haloketones | Substituted Imidazo[1,2-a]pyridines | quimicaorganica.orgrsc.orgorganic-chemistry.orgnanobioletters.comnih.gov |

| α-Bromo-β-keto esters | Highly substituted Imidazo[1,2-a]pyridines | rsc.org |

| Aldehydes and terminal alkynes | Substituted Imidazo[1,2-a]pyridines | nanobioletters.com |

Pyrido[1,2-a]pyrimidines are another important class of fused heterocycles. Their synthesis often involves the reaction of 2-aminopyridines with 1,3-dicarbonyl compounds or their equivalents. organic-chemistry.org For instance, the condensation of a 2-aminopyridine with a β-keto ester can lead to the formation of a pyrido[1,2-a]pyrimidin-4-one derivative. The 2-amino group of this compound can participate in such cyclization reactions to afford pyrido[1,2-a]pyrimidines bearing a 2-hydroxyethyl substituent. The synthesis of various substituted pyrido[1,2-a]pyrimidines has been reported, highlighting the versatility of this approach. nih.gov A concise synthesis of pyrido[1,2-a]pyrimidin-2-ones involves the acylation of the lithium amide of a 2-aminopyridine with an alkynoate ester, followed by thermal cyclization. organic-chemistry.org

| Reagent | Product Type | Reference |

| β-Keto esters | Substituted Pyrido[1,2-a]pyrimidin-4-ones | nih.gov |

| Alkynoate esters | Substituted Pyrido[1,2-a]pyrimidin-2-ones | organic-chemistry.org |

| Aryl methyl ketones (two-step procedure) | 3-Aroylpyrido[1,2-a]pyrimidines | nih.gov |

Formation of Other Fused Pyridine Systems

The synthesis of fused pyridine systems from this compound and its derivatives is a subject of significant interest due to the prevalence of such scaffolds in pharmacologically active compounds. The dual functionality of the molecule allows for the construction of bicyclic and polycyclic systems through various cyclization strategies.

One common approach to forming fused pyridine rings, such as pyridopyrimidines, involves the reaction of the aminopyridine moiety with bifunctional reagents. For instance, the amino group can react with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds, leading to cyclocondensation and the formation of a new six-membered ring fused to the original pyridine core. While direct studies with this compound are not extensively documented, the reactivity of the 5-aminopyridine portion of the molecule is expected to be analogous to other aminopyridines.

The reaction of aminopyridines with diketones or their equivalents is a well-established method for constructing fused pyridine systems. For example, the reaction with a 1,5-diketone can lead to the formation of a new pyridine ring, resulting in a naphthyridine-type structure. The specific reaction conditions, such as the choice of solvent and catalyst, can influence the regioselectivity and yield of the cyclization reaction.

The ethanol (B145695) side chain can also participate in or be modified prior to cyclization to introduce further diversity. For example, oxidation of the alcohol to an aldehyde or carboxylic acid would provide an additional electrophilic center for intramolecular cyclization reactions.

Table 1: Examples of Reagents for the Synthesis of Fused Pyridine Systems from Aminopyridines

| Reagent Type | Specific Example | Potential Fused System |

| 1,3-Dicarbonyl Compound | Acetylacetone | Pyridopyrimidine |

| α,β-Unsaturated Ketone | Chalcone | Pyridopyridine |

| 1,5-Diketone | 1,5-Diphenyl-1,5-pentanedione | Naphthyridine derivative |

| β-Ketoester | Ethyl acetoacetate | Pyridopyrimidinone |

This table presents potential reaction partners for the amino group of this compound based on known reactions of aminopyridines.

Derivatization to Triazoles, Pyrazoles, and Pyrimidines

The amino group of this compound is a key functional handle for the synthesis of various five- and six-membered heterocyclic rings, including triazoles, pyrazoles, and pyrimidines. These heterocycles are important pharmacophores found in a wide array of therapeutic agents.

Triazoles: The formation of a triazole ring typically involves the reaction of the amino group with reagents that can provide the remaining two nitrogen atoms of the triazole ring. One common method is the diazotization of the amino group followed by reaction with a nitrogen-containing nucleophile. Another approach involves the reaction with azides. For instance, a [3+2] cycloaddition reaction between an azide (B81097) and a suitable derivative of the aminopyridine can lead to the formation of a triazole ring. While specific examples starting from this compound are not prevalent in the literature, the general principles of triazole synthesis from aromatic amines are applicable.

Pyrazoles: Pyrazoles are typically synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. In the context of this compound, the amino group would first need to be converted into a hydrazine functionality. This could be achieved through diazotization followed by reduction. The resulting hydrazine derivative could then be reacted with various 1,3-dielectrophiles, such as β-diketones or β-ketoesters, to construct the pyrazole (B372694) ring. The substitution pattern of the resulting pyrazole would be dependent on the specific dicarbonyl compound used.

Pyrimidines: The synthesis of pyrimidines often involves the reaction of a compound containing an amidine or a related functional group with a 1,3-dicarbonyl compound or its equivalent. The amino group of this compound can be converted into a guanidine (B92328) or an amidine moiety, which can then serve as the N-C-N fragment for the pyrimidine (B1678525) ring construction. For example, reaction with cyanamide (B42294) could yield a guanidine derivative, which upon condensation with a β-diketone would furnish a 2-aminopyrimidine (B69317) derivative. Alternatively, reaction with reagents like dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can form a formamidine (B1211174) intermediate, which can then be cyclized with a suitable partner to form the pyrimidine ring. The synthesis of 2-aminopyrimidine derivatives has been reported by the fusion of 2-amino-4,6-dichloropyrimidine (B145751) with various amines. mdpi.com

Table 2: General Strategies for the Synthesis of Triazoles, Pyrazoles, and Pyrimidines from Aminopyridines

| Target Heterocycle | Key Intermediate/Reagent | General Reaction Type |

| Triazole | Diazonium salt, Azide | Diazotization, Cycloaddition |

| Pyrazole | Hydrazine derivative, 1,3-Dicarbonyl compound | Condensation |

| Pyrimidine | Amidine/Guanidine derivative, 1,3-Dicarbonyl compound | Cyclocondensation |

This table outlines general synthetic approaches that could be adapted for the derivatization of this compound.

Q & A

Q. What are the standard synthetic routes for 2-(5-Aminopyridin-2-yl)ethan-1-ol, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic substitution, typically involving the reaction of 5-aminopyridine derivatives with ethylene oxide under basic conditions (e.g., sodium hydroxide) at 0–25°C. Temperature control and inert atmospheres (e.g., nitrogen) are critical to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) for structural elucidation of the pyridine ring and ethanol moiety.

- Mass spectrometry (HRMS) to confirm molecular weight (137.18 g/mol) and fragmentation patterns.

- X-ray crystallography for resolving stereochemistry and hydrogen-bonding networks .

- HPLC for purity assessment (>95% typical for research-grade material) .

Q. What are the recommended storage and handling protocols for this compound?

Store at -10°C under an inert atmosphere (argon or nitrogen) to prevent oxidation. Use desiccants to avoid moisture absorption. Handle in fume hoods with PPE (gloves, lab coat) due to potential irritant properties .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for derivatization studies?

- Amino group protection : Use tert-butoxycarbonyl (Boc) or acetyl groups to block the amine during reactions targeting the hydroxyl group.

- Hydroxyl activation : Convert the -OH to a tosylate or mesylate for nucleophilic substitution with amines/thiols.

- Metal-catalyzed cross-coupling : Employ Pd-mediated Suzuki or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups at the pyridine C-3 position .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

- Standardized assays : Reproduce studies using identical cell lines (e.g., HepG2 for cancer, E. coli for antimicrobial tests) and protocols (e.g., MIC for antibiotics, MTT for cytotoxicity).

- Target validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for purported targets (e.g., topoisomerase II, tubulin).

- Metabolomic profiling : Compare metabolite changes in treated vs. untreated cells to identify pathway-specific effects .

Q. What methodologies elucidate the compound’s mechanism of action in enzyme or receptor modulation?

- Kinetic studies : Measure enzyme inhibition (e.g., IC₅₀ for kinases) under varied substrate concentrations to distinguish competitive/non-competitive inhibition.

- Molecular docking : Use software like AutoDock Vina to predict binding poses in silico, validated by site-directed mutagenesis of key residues.

- Fluorescence polarization : Track ligand-receptor binding in real time using fluorescently labeled analogs .

Notes for Methodological Rigor

- Synthetic reproducibility : Always confirm reaction progress via TLC or LC-MS, especially when scaling up .

- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .

- Data conflicts : Cross-reference with structural analogs (e.g., 5-bromo or 5-fluoro derivatives) to isolate substituent-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.